2-Ethyl-4H-benzo[1,4]thiazin-3-one
Description
Historical Context and Significance of Benzothiazinone Heterocycles
Benzothiazine and its derivatives have been a subject of chemical investigation for several decades. The first report of a 2,1-benzothiazine derivative appeared in the 1960s, sparking extensive research into the preparation and biological properties of this class of compounds. wikipedia.org The 1,4-benzothiazine core, in particular, is a pharmacophore found in phenothiazines, a class of drugs known for their antipsychotic effects. researchgate.net This has cemented the importance of benzothiazines as a valuable scaffold in drug discovery.
Over the years, research has revealed that compounds featuring the 4H-benzo nih.govnih.govthiazin-3-one skeleton possess a broad spectrum of biological activities. These include antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. researchgate.netnih.gov Certain derivatives have also been investigated as calcium antagonists and inhibitors of the Na+/H+ exchange system. researchgate.net The versatility of this scaffold continues to drive research into novel analogues with tailored therapeutic profiles.
Structural Features and Core Heteroaromaticity of 4H-benzonih.govnih.govthiazin-3-one
The foundational structure, 4H-benzo nih.govnih.govthiazin-3-one, is a bicyclic system where a benzene (B151609) ring is fused to a 1,4-thiazine-3-one ring. nih.gov The core structure consists of a sulfur atom and a nitrogen atom within the six-membered heterocyclic ring, which also contains a carbonyl group. The "4H" designation indicates the position of a hydrogen atom on the nitrogen at the 4-position, which, along with the methylene (B1212753) group at the 2-position, results in a non-aromatic heterocyclic ring.
Table 1: Physicochemical Properties of the Parent Compound 4H-benzo nih.govnih.govthiazin-3-one
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | nih.gov |
| Molecular Weight | 165.21 g/mol | nih.gov |
| IUPAC Name | 4H-1,4-benzothiazin-3-one | nih.gov |
| Melting Point | 176-178 °C | sigmaaldrich.com |
| CAS Number | 5325-20-2 | nih.gov |
This table is interactive. You can sort and filter the data.
Overview of Research Trajectories for 2-Ethyl-4H-benzonih.govnih.govthiazin-3-one and its Analogues
While specific research on 2-Ethyl-4H-benzo nih.govnih.govthiazin-3-one is not extensively documented in publicly available literature, the research on its analogues provides a clear indication of the potential areas of investigation for this compound. The primary research trajectory for benzothiazinone derivatives is in the realm of medicinal chemistry, with a focus on discovering new therapeutic agents.
Analogues with different alkyl and aryl substitutions at the 2- and 4-positions have been synthesized and evaluated for various biological activities. For instance, derivatives of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one have been designed and synthesized as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. mdpi.com In these studies, hybrid molecules combining the benzothiazine scaffold with other pharmacologically active moieties, such as thiadiazole, have been created. mdpi.com
Another significant area of research is the development of novel antimicrobial agents. Given the rise of multidrug-resistant bacteria, there is a pressing need for new classes of antibiotics. nih.gov Benzothiazinone derivatives have shown promise in this area, with various analogues exhibiting bacteriostatic and antifungal activities. researchgate.net For example, 4-octyl-2H-1,4-benzothiazin-3-one derivatives have been synthesized and shown to possess antibacterial properties. researchgate.netresearchgate.net
The synthesis of these analogues often involves multi-step reactions, starting from readily available precursors like 2-aminothiophenol (B119425). nih.gov The introduction of an ethyl group at the 2-position, as in the title compound, could be achieved through the reaction of 2-aminothiophenol with an appropriate ethyl-containing three-carbon electrophile. The exploration of such synthetic routes is a key research focus.
Table 2: Examples of Researched Analogues of 4H-benzo nih.govnih.govthiazin-3-one and their Investigated Activities
| Analogue | Investigated Activity | Reference |
| 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one | Acetylcholinesterase Inhibition | mdpi.com |
| 6-alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-ones | Antibacterial | researchgate.net |
| 2-(4-fluorophenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-one | Acetylcholinesterase Inhibition | nih.gov |
| 2-methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one | Chemical Intermediate | vibrantpharma.com |
| 3-chloro-2H-benzo[b] nih.govnih.govthiazine (B8601807) 1,1-dioxide | Synthetic Precursor | nih.gov |
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Future research on 2-Ethyl-4H-benzo nih.govnih.govthiazin-3-one will likely follow these established trajectories. It would involve its synthesis, characterization, and subsequent screening for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and neuroprotective effects. Furthermore, the ethyl group at the 2-position may influence the compound's lipophilicity and steric profile, potentially leading to unique pharmacological properties compared to other known analogues.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83715-97-3 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-ethyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H11NOS/c1-2-8-10(12)11-7-5-3-4-6-9(7)13-8/h3-6,8H,2H2,1H3,(H,11,12) |
InChI Key |
LOQBNBMYVUDPHC-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)NC2=CC=CC=C2S1 |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4h Benzo 1 2 Thiazin 3 One Derivatives
Conventional Cyclization and Condensation Approaches
Traditional methods for constructing the 4H-benzo mdpi.comomair-a-khan.comthiazin-3-one core often rely on the formation of the thiazine (B8601807) ring through cyclization or condensation reactions. These established routes provide reliable access to a variety of derivatives.
Reactions of 2-Aminobenzenethiols with Alpha-Haloalkanoates
A primary and widely utilized method for the synthesis of 2H-benzo[b] mdpi.comomair-a-khan.comthiazin-3(4H)-one derivatives involves the reaction of 2-aminobenzenethiols with ethyl 2-bromoalkanoates. nih.gov This reaction provides a direct route to the core structure of these compounds. For instance, a series of 2-alkyl/aryl-4H-benzo mdpi.comomair-a-khan.comthiazin-3-ones have been synthesized through the microwave-assisted reaction of 2-aminothiophenol (B119425) with ethyl-2-bromo-2-alkyl/aryl acetate (B1210297). omair-a-khan.com This method employs 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU) and N-methylpiperidine as bases. omair-a-khan.com
The reaction of 2-aminobenzenethiols with 2-chloroacetic acid is another common pathway to produce 2H-benzo[b] mdpi.comomair-a-khan.comthiazin-3(4H)-one derivatives. nih.gov Similarly, diethyl 2-bromo-2-methylmalonate has been used as a reactant with 2-aminobenzenethiols to yield the corresponding benzothiazinone products. nih.gov These reactions are fundamental in building the benzothiazine framework. nih.gov
Cyclization of 1,2-Diaryldisulfanes with Alkynedioates
An alternative approach to the benzothiazine skeleton involves the use of 2,2'-disulfanediyldianilines, which are dimers of 2-aminothiophenols. nih.govbeilstein-journals.org These disulfides, often formed in situ from the corresponding aminothiols, can react with various electrophiles to form the desired heterocyclic ring. nih.govbeilstein-journals.org For example, the coupling of 2-amino-5-chlorophenyl disulfide with ethyl acetylenecarboxylate, either catalyzed by copper(I) iodide or through microwave irradiation, provides a convenient synthesis of 4H-1,4-benzothiazines. researchgate.net While traditional methods involving the reaction of 2,2'-dithiodianiline (B73020) with ethyl acetylenecarboxylate in a sealed tube or autoclave have been reported, they often require high temperatures and pressures. researchgate.net
A notable green chemistry approach involves the cyclocondensation of substituted diaryl disulfides with 1,3-dicarbonyl compounds in water, facilitated by β-cyclodextrin, to produce 2,3-disubstituted benzo-1,4-thiazines in good yields and short reaction times. beilstein-journals.org
Knoevenagel Condensation with Arylaldehydes
While direct Knoevenagel condensation with arylaldehydes is more commonly associated with the synthesis of benzothiazoles, related condensation reactions are pivotal in forming benzothiazinone precursors. mdpi.com For instance, the condensation of aromatic amines with aromatic carbonyl compounds produces Schiff base intermediates, which can then be coupled with thiosalicylic acid to yield 1,3-benzothiazin-4-ones. easpublisher.com
In a multi-component reaction, 4-chloro-1-ethyl-1H-benzo[c] mdpi.comrsc.orgthiazin-3-carbaldehyde 2,2-dioxide has been reacted with malononitrile (B47326) and 5,5-dimethylcyclohexane-1,3-dione (B117516) to synthesize a complex heterocyclic system containing a benzothiazine moiety. nih.gov This highlights the utility of aldehyde-containing benzothiazine derivatives in further synthetic transformations.
Regioselective One-Pot Synthesis Strategies
The development of regioselective one-pot syntheses offers significant advantages in terms of efficiency and atom economy. A notable example is the microwave-irradiated, one-pot synthesis of 2-alkyl/aryl-4H-benzo mdpi.comomair-a-khan.comthiazin-3-ones from ethyl-2-bromo-2-alkyl/aryl acetate and 2-aminothiophenol. omair-a-khan.com This method provides a regioselective route to the desired products. omair-a-khan.com
Another regioselective synthesis involves the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol. acgpubs.org This reaction proceeds through a regioselective opening of the epoxide ring by the sulfur atom, followed by the attack of the nitrogen atom, leading to alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] mdpi.comomair-a-khan.comthiazine-3-carboxylates. acgpubs.org The reaction is reported to be regioselective, yielding specific isomers. acgpubs.org
Sustainable and Green Chemistry Synthetic Pathways
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. This trend has also impacted the synthesis of benzothiazinone derivatives, with a focus on using greener catalysts and solvents.
Heterogeneous Catalysis for Benzothiazinone Formation
Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry. mdpi.com The use of basic alumina (B75360) as a heterogeneous catalyst in the solvent-free microwave-assisted reaction of 2-aminothiophenols with β-keto esters and β-diketones has been shown to afford 4H-benzo-1,4-thiazines in good yields and short reaction times. nih.gov
More recently, a recyclable heterogeneous catalyst, Fe3O4@SiO2@APTES-CSA, was developed for the efficient synthesis of 2,3-dihydro-4H-benzo[e] mdpi.combeilstein-journals.orgthiazin-4-ones. mdpi.com This catalyst facilitates a three-component reaction between 2-mercaptobenzoic acids, aldehydes, and amines in the green solvent PEG-200 and can be reused multiple times without a significant loss in activity. mdpi.com Another example is the use of tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS) as a heterogeneous catalyst for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in an aqueous medium under an oxygen atmosphere. mdpi.com
The following table provides a summary of representative synthetic methods for 4H-benzo mdpi.comomair-a-khan.comthiazin-3-one derivatives.
| Method | Reactants | Catalyst/Conditions | Product Type | Reference |
| Reaction with Alpha-Haloalkanoates | 2-Aminothiophenol, Ethyl-2-bromo-2-alkyl/aryl acetate | Microwave, DBU, N-methylpiperidine | 2-Alkyl/aryl-4H-benzo mdpi.comomair-a-khan.comthiazin-3-one | omair-a-khan.com |
| Cyclization of Disulfides | 2-Amino-5-chlorophenyl disulfide, Ethyl acetylenecarboxylate | CuI or Microwave | 4H-1,4-Benzothiazine | researchgate.net |
| One-Pot Regioselective Synthesis | α-Cyano α-alkoxy carbonyl epoxides, 2-Aminothiophenol | Reflux in acetonitrile | Alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] mdpi.comomair-a-khan.comthiazine-3-carboxylate | acgpubs.org |
| Heterogeneous Catalysis | 2-Aminothiophenols, β-Keto esters/β-Diketones | Basic alumina, Microwave, Solvent-free | 4H-Benzo-1,4-thiazine | nih.gov |
| Heterogeneous Catalysis | 2-Mercaptobenzoic acids, Aldehydes, Amines | Fe3O4@SiO2@APTES-CSA, PEG-200 | 2,3-Dihydro-4H-benzo[e] mdpi.combeilstein-journals.orgthiazin-4-one | mdpi.com |
Microwave Irradiation-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of 4H-benzo nih.govnih.govthiazin-3-one derivatives, this technique has proven to be highly effective. A regioselective one-pot synthesis of 2-alkyl/aryl-4H-benzo nih.govnih.govthiazin-3-ones, including the 2-ethyl derivative, can be achieved by irradiating a mixture of ethyl-2-bromo-2-alkyl/aryl acetate and 2-aminothiophenol in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N-methylpiperidine. omair-a-khan.com This method is noted for its short reaction times and high purity of the resulting products. tsijournals.com
Another efficient microwave-assisted, one-pot method involves the reaction of substituted 2-chlorobenzothiols, chloroacetyl chloride, and primary amines. This approach, which proceeds via a Smiles rearrangement, yields benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives in high yields (65–92%) within a short reaction time of 15–20 minutes. bohrium.com The use of microwave irradiation has also been reported for the coupling of 2-amino-5-chlorophenyl disulfide with ethyl acetylenecarboxylate, offering a convenient alternative to high-temperature and high-pressure conventional methods. researchgate.net
Table 1: Microwave-Assisted Synthesis of 4H-Benzo nih.govnih.govthiazin-3-one Derivatives
| Reactants | Conditions | Yield | Reaction Time | Reference |
|---|---|---|---|---|
| 2-chlorobenzenthiols, chloroacetyl chloride, primary amines | Microwave irradiation | 65–92% | 15–20 min | bohrium.com |
| ethyl-2-bromo-2-alkyl/aryl acetate, 2-aminothiophenol | Microwave irradiation, DBU, N-methylpiperidine | Not specified | Not specified | omair-a-khan.com |
| 2-aminothiophenols, β-keto esters/β-diketones | Microwave irradiation, basic alumina, solvent-free | 69–85% | 6–11 min | nih.gov |
Ionic Liquid-Mediated and Catalyst-Free Protocols
The pursuit of environmentally benign synthesis has led to the exploration of ionic liquids (ILs) as green promoters and solvents. An efficient one-pot process for synthesizing novel benzothiazine derivatives utilizes hexyltriphenylphosphonium bromide (HTPB) ionic liquid at ambient temperature. bohrium.com While specific examples for 2-ethyl-4H-benzo nih.govnih.govthiazin-3-one are not detailed, the principle of using ILs to facilitate reactions for this class of compounds has been established.
Furthermore, catalyst-free methods represent a significant step towards greener chemistry. Green chemistry approaches for benzo-1,4-thiazine synthesis include solvent-free oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyl compounds using a catalytic amount of hydrazine (B178648) hydrate, affording high yields (83–96%) in just 10 minutes. nih.gov
Biocatalytic Transformations (e.g., Baker's Yeast)
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Baker's yeast (Saccharomyces cerevisiae) has been successfully employed as a whole-cell biocatalyst for the synthesis of 4H-benzo-1,4-thiazines. The reaction between 2-aminothiophenols and 1,3-dicarbonyl compounds in methanol, catalyzed by baker's yeast, yields the corresponding benzothiazine derivatives in moderate to good yields ranging from 51–82%. nih.gov This method highlights the potential of using readily available and inexpensive biocatalysts for constructing the benzothiazine core. While this specific example leads to 2,3-disubstituted-4H-benzo-1,4-thiazines, it demonstrates the applicability of biocatalysis in this chemical space.
Visible-Light-Mediated Synthetic Procedures
Photoredox catalysis using visible light has gained considerable traction as a sustainable and powerful synthetic tool. A highly efficient, metal-free, one-pot, three-component procedure has been developed for the preparation of 3-aryl-4H-benzo-1,4-thiazin-2-amines. nih.govresearchgate.net This reaction proceeds under visible light illumination in aqueous ethanol (B145695) at room temperature, utilizing an aromatic aldehyde, o-aminothiophenol, and an isocyanide as reactants. researchgate.net The mechanism involves the visible-light-triggered intramolecular cyclization of a sulfur radical onto a nitrilium ion intermediate. researchgate.net Although this method produces 2-amino derivatives rather than the 3-one, it showcases a novel, eco-friendly strategy for forming the C–S and C–N bonds essential to the benzothiazine framework. researchgate.net
Mechanistic Elucidation of Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of the 4H-benzo nih.govnih.govthiazin-3-one ring system can proceed through several key pathways.
Smiles Rearrangement Tandem Reaction Mechanisms
The Smiles rearrangement is a prominent intramolecular nucleophilic aromatic substitution that has been effectively utilized in a one-pot synthesis of benzo nih.govnih.govthiazin-3(4H)-one derivatives. nih.govacs.org This tandem reaction provides a convenient and economical route to a wide array of these compounds. acs.org
Theoretical studies have been conducted to understand the S-N type Smiles rearrangement mechanism in detail. nih.govacs.org Quantum chemistry calculations on a representative reaction revealed that the pathway involving the Smiles rearrangement is energetically more favorable than a direct nucleophilic substitution pathway. acs.org This insight helps to explain the efficiency of this one-pot synthesis, which can produce the desired benzothiazinones in yields ranging from 50% to 88%. acs.org The reaction typically involves a substituted nitrobenzene, an N-substituted-2-mercaptoacetamide, and a base in a suitable solvent like DMF. acs.org
Nucleophilic Substitution and Cyclodehydration Pathways
A common and fundamental pathway for the synthesis of the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one core involves the reaction of 2-aminobenzenethiols with reagents like ethyl 2-bromoalkanoates or 2-chloroacetic acid. nih.gov The synthesis of target compounds can be achieved through a nucleophilic substitution reaction between thiadiazole ring derivatives and a 6-(2-chloroacetyl)-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one molecule. mdpi.com
The mechanism generally initiates with the nucleophilic attack of the sulfur atom from the 2-aminothiophenol onto the electrophilic carbon of the second reactant (e.g., an α-haloacetate). This is followed by an intramolecular cyclization. For instance, in the reaction between 2-aminothiophenol and bromoacetophenones, the sulfur atom acts as a nucleophile, attacking the α-carbon and displacing the bromide. nih.gov Subsequent intramolecular condensation or cyclodehydration, often facilitated by a base or heat, leads to the formation of the six-membered thiazine ring, yielding the final 4H-benzo nih.govnih.govthiazin-3-one derivative.
Ring-Expansion Strategies and Proposed Intermediates
Ring-expansion reactions offer an elegant and efficient pathway to synthesize 4H-benzo nih.govmdpi.comthiazin-3-one derivatives. These strategies typically start with a pre-existing ring system, which undergoes a series of transformations to incorporate additional atoms and form the larger benzothiazinone structure.
A notable metal-free, ring-expansion strategy involves a single-carbon insertion into benzoisothiazol-3-ones. nih.gov This method has proven effective for producing both 2-substituted and 2,2-disubstituted 2,3-dihydro-4H-benzo[e] nih.govbeilstein-journals.orgthiazin-4-ones in good to excellent yields. nih.gov The proposed mechanism for this transformation begins with the ring-opening of the benzoisothiazol-3-one in the presence of hydroiodic acid (HI) to form an initial intermediate. This intermediate then rapidly converts to a crucial disulfide intermediate. nih.gov
Ring expansion of 2-aminobenzothiazoles with terminal alkynes, catalyzed by a copper–organic framework (Cu–MOF-74), presents another effective synthetic route. researchgate.net This heterogeneous catalysis method proceeds under relatively mild conditions and without the need for a ligand. The reaction is believed to involve the coordination of the reactants to the copper centers within the MOF, facilitating the ring-expansion process. researchgate.net
The table below summarizes key ring-expansion strategies and their proposed intermediates for the synthesis of 4H-benzo nih.govmdpi.comthiazin-3-one derivatives.
| Starting Material | Reagents/Catalyst | Key Proposed Intermediates | Product |
| Benzoisothiazol-3-one | HI | Ring-opened intermediate, Disulfide intermediate | 2,3-dihydro-4H-benzo[e] nih.govbeilstein-journals.orgthiazin-4-one |
| 2-Alkylthiobenzamide | Selectfluor, NaI, HI | Fluorosulfonium salt, Chloromethyl salt, Sulfonium salt | 2,3-dihydrobenzothiazin-4-one |
| 2-Aminobenzothiazole | Terminal alkyne, Cu-MOF-74, Cs2CO3, di-tert-butyl peroxide | Copper-coordinated species | Benzo nih.govmdpi.comthiazine |
These ring-expansion methodologies provide versatile and efficient access to a variety of 4H-benzo nih.govmdpi.comthiazin-3-one derivatives, which are valuable scaffolds for the development of new therapeutic agents. Further research into these and other novel synthetic strategies will undoubtedly continue to advance the field of medicinal chemistry.
Structure Activity Relationship Sar and Structural Determinants of Biological Mechanisms
Comprehensive Structure-Activity Landscape of Benzothiazinones
The structure-activity relationship (SAR) of the benzothiazinone (BTZ) class of compounds reveals that specific structural features are critical for their potent biological effects. The core heterocycle and the nature of its substituents are key determinants of activity.
Modifications at the C-2, C-6, and C-8 positions of the benzo nih.govacs.orgthiazin-3-one scaffold have profound effects on the molecule's biological efficacy.
C-2 Position: The substituent at the C-2 position points towards the solvent-exposed area of the binding site in its target enzyme, making it a prime location for modification to balance polarity, lipophilicity, and cell permeability. researchgate.net Studies have shown that incorporating piperidine (B6355638) and piperazine (B1678402) moieties at this position can lead to highly potent BTZ derivatives. researchgate.netrsc.org The nature of the side chain at C-2 can shift the minimum inhibitory concentration (MIC) by a factor of up to 10,000, highlighting its critical role in determining potency. nih.gov For instance, new derivatives containing N-piperazine, N-piperidine, or N-piperidone moieties have demonstrated excellent antitubercular activity and low cytotoxicity. rsc.org
C-6 Position: The C-6 position is often substituted with a trifluoromethyl (-CF₃) group in many potent benzothiazinones. This group is a key determinant for the interaction with the target enzyme. nih.gov Research into targeted C-6 substitution has shown that it can modulate the metabolism of BTZs, providing a strategy for rational pharmacokinetic optimization. nih.gov
C-8 Position: The substituent at the C-8 position is arguably one of the most critical features for the activity of the most potent BTZs. An 8-nitro group is considered essential for the mechanism-based, covalent inhibition of the DprE1 enzyme. nih.govasm.org Structure-activity relationship studies have consistently shown that replacing the 8-nitro group leads to a significant loss of antimycobacterial activity. asm.org Halogenated non-nitro benzothiazinones, for example, display a clear loss of activity compared to their 8-nitro counterparts, reinforcing the importance of the nitro group for high potency. nih.gov
The specific functional groups integrated into the benzothiazinone scaffold are not merely structural components but active participants in the molecule's biological function.
Nitro Group: The 8-nitro group is crucial for the potent activity of leading BTZ compounds like BTZ043 and PBTZ169. asm.orgnih.gov This group acts as a prodrug element, which is enzymatically reduced within the mycobacterium to a reactive nitroso species. asm.orgnih.gov This activated form then covalently binds to the target enzyme. nih.gov Consequently, the absence of this nitro group typically results in a dramatic decrease in inhibitory action. nih.gov While some non-nitro BTZs, such as those with an 8-pyrrole substitution, have been developed and retain some activity, they function as noncovalent inhibitors and are generally less potent. asm.org
Carbonyl Group: The carbonyl oxygen of the thiazinone ring is involved in molecular interactions within the target's active site. In crystal structures, the BTZ carbonyl oxygen can participate in hydrogen bonding, which helps to anchor the inhibitor. nih.gov
Sulfur Atom: The sulfur atom in the thiazinone ring is fundamental to the scaffold. Its oxidation state has been shown to be important for activity. Investigating the oxidation of the sulfur to a sulfoxide (B87167) or a sulfone revealed that the sulfoxide analogue of BTZ043 retained impressive activity against M. tuberculosis. In contrast, the corresponding sulfone was only weakly active, indicating that the electronic properties and geometry of the sulfur atom are important for potent inhibition. acs.org
Lipophilicity, often expressed as logP, plays a significant role in the ability of benzothiazinones to penetrate the mycobacterial cell wall and reach their target.
Several studies have found a positive correlation between the calculated logP (cLogP) and the antimycobacterial activity of certain series of BTZ derivatives. nih.govnih.gov However, this relationship is not absolute, indicating that activity is not driven exclusively by lipophilicity. nih.gov For some series of N-alkylpiperazyl-BTZs, a strong correlation between MIC and lipophilicity was reported. nih.gov In other cases, no clear correlation was found, suggesting that other factors, such as specific interactions with the target and efflux pump avoidance, are also critical. nih.gov The substituent at the C-2 position is a key site for modifying lipophilicity to optimize both potency and drug-like properties. researchgate.net
| Position/Group | Observation | Impact on Activity | Reference |
|---|---|---|---|
| C-2 Substituent | Piperazine/piperidine moieties are favorable. Can modulate polarity and permeability. | High impact; can alter MIC by a factor of up to 10,000. | researchgate.netrsc.orgnih.gov |
| C-6 Substituent | Often a trifluoromethyl (-CF₃) group in potent analogs. | Key determinant for enzyme interaction and can modulate metabolism. | nih.govnih.gov |
| C-8 Nitro Group | Essential for the covalent mechanism of action in the most potent BTZs. | Crucial; its removal leads to a significant loss of potency. | nih.govasm.orgnih.gov |
| Thiazinone Sulfur | Oxidation to sulfoxide retains activity, while oxidation to sulfone reduces it. | The oxidation state of the sulfur influences inhibitory potential. | acs.org |
| Lipophilicity (logP) | A positive correlation with activity is observed in some, but not all, BTZ series. | Influences cell penetration, but is not the sole driver of activity. | nih.govnih.gov |
In Vitro Mechanistic Investigations of Biological Targets
The potent antimycobacterial effect of benzothiazinones stems from their highly specific interaction with a critical enzyme in the Mycobacterium tuberculosis cell wall synthesis pathway.
The primary molecular target of the benzothiazinone class of inhibitors is Decaprenylphosphoryl-β-D-ribose 2′-epimerase, or DprE1. acs.orgnih.gov DprE1 is a flavoenzyme that, along with its partner DprE2, is essential for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA). nih.gov DPA is the sole donor of arabinose for the biosynthesis of two essential mycobacterial cell wall components: arabinogalactan (B145846) and lipoarabinomannan. nih.gov Inhibition of DprE1 halts this vital pathway, leading to bacterial death, which explains the potent bactericidal activity of BTZs against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov
The most potent nitro-containing benzothiazinones, such as BTZ043, are mechanism-based covalent inhibitors of DprE1. nih.govnih.gov The inhibitory process is initiated by the DprE1 enzyme itself. The flavin adenine (B156593) dinucleotide (FAD) cofactor within DprE1 reduces the 8-nitro group of the benzothiazinone to a highly reactive nitroso intermediate. asm.orgnih.gov
Decaprenylphosphoryl-β-D-ribose 2′-Epimerase (DprE1) Inhibition
Enzymatic Inactivation Mechanisms
The potent antitubercular activity of the benzothiazinone (BTZ) class, to which 2-Ethyl-4H-benzo nih.govnih.govthiazin-3-one belongs, is primarily due to the enzymatic inactivation of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govresearchgate.netpasteur.frmdpi.comresearchgate.net DprE1 is a critical flavoenzyme essential for the viability of Mycobacterium tuberculosis. nih.govnih.govnih.gov
The inactivation mechanism is a sophisticated process of bioactivation within the bacterium. researchgate.net For the most studied nitrobenzothiazinones, such as BTZ043 and PBTZ169, the process begins when the FAD cofactor of DprE1 reduces the nitro group on the BTZ molecule. nih.govresearchgate.net This reduction generates a highly reactive nitroso derivative. nih.govnih.gov This electrophilic intermediate then rapidly forms a covalent semimercaptal adduct with a crucial cysteine residue (Cys387) located in the enzyme's active site. nih.govnih.gov This covalent modification results in the irreversible, time-dependent inactivation of DprE1. nih.gov Kinetic studies have determined the inactivation constant (k_inact) and inhibition constant (K_i) for BTZ043 to be 0.58 min⁻¹ and 12.5 μM, respectively, highlighting a slow but definitive inactivation process. nih.gov While the nitro group has been considered vital for this mechanism, research into non-nitro BTZs, including halogenated derivatives, is ongoing to explore alternative interactions. researchgate.net
Consequences for Mycobacterial Cell Wall Biosynthesis
The enzymatic inactivation of DprE1 has profound and lethal consequences for the biosynthesis of the mycobacterial cell wall. DprE1, in concert with its partner enzyme DprE2, is responsible for the epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA). nih.govpasteur.fr DPA is the sole precursor for the synthesis of arabinans, which are essential polysaccharides that form the arabinogalactan (AG) and lipoarabinomannan (LAM) components of the unique and robust mycobacterial cell wall. nih.govresearchgate.netpasteur.fr
By irreversibly inhibiting DprE1, benzothiazinones effectively halt the production of DPA. pasteur.frnih.gov This blockade of a key metabolic chokepoint prevents the formation of both AG and LAM, leading to a catastrophic failure in the assembly and maintenance of the cell wall architecture. researchgate.netpasteur.fr The ultimate result of this disruption is cell lysis and bacterial death, which explains the potent bactericidal activity of these compounds against M. tuberculosis, including multidrug-resistant strains. pasteur.frmdpi.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Derivatives of the benzothiazine core structure have been investigated as inhibitors of cholinesterases, key enzymes in the regulation of the neurotransmitter acetylcholine. The inhibition profile appears highly dependent on the specific isomeric scaffold and substitution patterns.
Enzyme Inhibition Kinetics and Potency
Studies on benzothiazinone derivatives have revealed varied potency and selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study on benzothiazol-2-one derivatives found that most compounds were more effective against BChE than AChE. mdpi.com The most potent compound in that series, M13, exhibited an IC₅₀ value of 1.21 μM against BChE and was determined to be a reversible, noncompetitive inhibitor with a K_i value of 1.14 ± 0.21 μM. mdpi.com
Conversely, a different series of benzothiazin-4-ones demonstrated more promising activity against AChE. nih.gov In this case, the most effective compound, 5Bd, displayed an IC₅₀ of 8.48 μM against AChE from the rat cortex. nih.gov Research on 2H-1,4-benzothiazin-3(4H)-ones also noted that these compounds inhibit both MAO isoforms and cholinesterases, though they are significantly more potent as MAO inhibitors. researchgate.netrawdatalibrary.net
Cholinesterase Inhibition by Benzothiazine Derivatives
| Compound Series | Target Enzyme | Potency | Inhibition Type | Source |
|---|---|---|---|---|
| Benzothiazol-2-ones (e.g., M13) | BChE | IC₅₀ = 1.21 µM; K_i = 1.14 µM | Reversible, Noncompetitive | mdpi.com |
| Benzothiazin-4-ones (e.g., 5Bd) | AChE | IC₅₀ = 8.48 µM | Not specified | nih.gov |
Molecular Interactions at Enzyme Active Sites
Molecular docking simulations have provided insights into how these compounds bind to cholinesterases. For the BChE-selective inhibitor M13, the benzothiazolone group is predicted to form π-π stacking interactions with the indole (B1671886) ring of the Trp82 residue in the active site. mdpi.com Additionally, its 6-methoxy indole moiety is thought to form a hydrogen bond with the backbone carbonyl of Ser287, contributing to its inhibitory activity. mdpi.com For AChE inhibitors, interactions often involve the catalytic anionic site (CAS) at the bottom of a deep gorge and a peripheral anionic site (PAS) near the entrance. ddg-pharmfac.net The specific interactions for AChE-selective benzothiazinones would involve key aromatic residues within this gorge.
Bacterial Efflux Pump Inhibition (e.g., NorA Efflux Pump)
In the fight against antibiotic resistance, 1,4-benzothiazine derivatives have emerged as potent inhibitors of bacterial efflux pumps, particularly the NorA pump in Staphylococcus aureus. nih.govacs.org The overexpression of NorA is a major mechanism by which S. aureus develops multidrug resistance (MDR), as the pump actively expels a wide range of antimicrobial agents, including fluoroquinolones like ciprofloxacin (B1669076). nih.govacs.org
Benzothiazine-based compounds act as efflux pump inhibitors (EPIs), restoring the susceptibility of resistant bacterial strains to conventional antibiotics. acs.org Their efficacy is often measured in assays that monitor the efflux of fluorescent substrates like ethidium (B1194527) bromide (EtBr). acs.orgacs.org Studies have shown that these derivatives can significantly reduce the minimum inhibitory concentration (MIC) of ciprofloxacin against NorA-overexpressing strains of S. aureus. nih.govacs.org
Structure-activity relationship (SAR) studies on 3-phenyl-1,4-benzothiazine derivatives have identified key features for potent EPI activity. These include the presence of an unalkylated nitrogen at the N-4 position of the benzothiazine ring and the inclusion of a potent electron-withdrawing group, such as a nitro group, on the C-4' position of the phenyl ring. acs.orgacs.org
Other Enzymatic Targets and Inhibition Profiles
The versatile benzothiazine scaffold has been explored for its inhibitory activity against a variety of other enzymatic targets.
Caspases, VEGFR-2, and Glycogen Synthase Kinase 3β: Currently, there is limited publicly available research detailing the direct inhibitory activity of 2-Ethyl-4H-benzo nih.govnih.govthiazin-3-one or its close analogues against caspases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or Glycogen Synthase Kinase 3β (GSK-3β). While related heterocyclic structures have been investigated for some of these targets, such as benzo[g]quinazolines for VEGFR-2, direct evidence for the benzothiazinone core is lacking. nih.govnih.govdovepress.comnih.gov
Monoamine Oxidase B (MAO-B): 2H-1,4-benzothiazin-3(4H)-one derivatives have been identified as exceptionally potent and selective inhibitors of human MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. rawdatalibrary.netnih.gov Several analogues exhibit IC₅₀ values in the low nanomolar range, demonstrating significant potential. The inhibition is typically reversible and competitive. researchgate.net
Adenosine (B11128) A2A Receptor: Related isomeric structures, specifically 4H-3,1-benzothiazin-4-ones, have been developed as dual-target agents that act as both MAO-B inhibitors and antagonists of the A2A adenosine receptor (A2AAR). nih.gov This dual activity is a promising strategy for the treatment of Parkinson's disease.
Urease: Derivatives of the 1,2-benzothiazine scaffold have been synthesized and shown to be potent inhibitors of urease, an enzyme linked to infections by pathogens like Helicobacter pylori. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org Several of these compounds displayed significantly stronger inhibition than the standard inhibitor thiourea, with the most potent derivative showing an IC₅₀ value of 9.8 µM. nih.govroyalsocietypublishing.org Docking studies suggest these inhibitors interact with key amino acid residues and the nickel ions in the urease active site. nih.gov
Inhibition of Other Enzymatic Targets by Benzothiazine Derivatives
| Enzyme Target | Compound Series | Reported Potency (IC₅₀) | Source |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | 2H-1,4-benzothiazin-3(4H)-ones | 0.0027 - 0.0096 µM | rawdatalibrary.netnih.gov |
| Urease | 1,2-benzothiazine-N-arylacetamides | 9.8 - 20.7 µM | nih.govroyalsocietypublishing.org |
Advanced Derivatization Strategies and Analogue Synthesis
Modification of the 2-Ethyl Moiety and Ring System
Strategic modifications to the benzothiazinone core, particularly at the C-2 and N-4 positions, are crucial for developing analogues with tailored properties. These alterations can influence the molecule's steric and electronic characteristics, thereby affecting its interaction with biological targets.
The substitution at the C-2 position of the 4H-benzo nih.govnih.govthiazin-3-one ring is a key strategy for creating structural diversity. A series of 2-alkyl/aryl-4H-benzo nih.govnih.govthiazin-3-ones has been synthesized through various methods, including the microwave irradiation of ethyl-2-bromo-2-alkyl/aryl acetate (B1210297) with 2-aminothiophenol (B119425) sci-hub.ru. Another established route involves the reaction of 2-aminobenzenethiols with ethyl 2-bromoalkanoates, which yields the corresponding 2-substituted 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives nih.gov. These synthetic routes allow for the introduction of a wide array of functional groups at this position, enabling the exploration of structure-activity relationships (SAR). For instance, modifications at the C-2 position of potent antitubercular benzothiazinones like BTZ043 have been explored to develop new agents with improved efficacy rsc.orgresearchgate.net.
| Starting Materials | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiophenol and Ethyl-2-bromo-2-alkyl/aryl acetate | Microwave Irradiation | 2-Alkyl/Aryl-4H-benzo nih.govnih.govthiazin-3-ones | sci-hub.ru |
| 2-Aminobenzenethiols and Ethyl 2-bromoalkanoates | Conventional Heating | 2-Alkyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-ones | nih.gov |
The nitrogen atom at the N-4 position of the benzothiazinone ring is another critical site for derivatization. N-alkylation can be achieved under various conditions, such as reacting the parent scaffold with alkyl halides in boiling toluene in the presence of a base and a phase transfer catalyst like tetrabutylammonium bromide researchgate.net. Research on related 1,3-benzothiazin-4-ones has shown that alkylation can occur regioselectively at the N-3 position, highlighting the influence of the scaffold's specific structure on reaction outcomes researchgate.net.
N-acylation offers another route to introduce diverse functional groups. Acylation of amino groups on the benzothiazinone ring system has been performed to create novel derivatives researchgate.net. While direct N-acylation of the 4H-benzo nih.govnih.govthiazin-3-one nitrogen can be challenging, related heterocyclic systems demonstrate that acyl chlorides can be used to introduce acyl groups, leading to the formation of N-acyl derivatives rsc.org. These strategies are pivotal for altering properties such as solubility, stability, and bioavailability.
Scaffold Hybridization and Fused Ring Systems
Molecular hybridization, which involves combining the benzothiazinone scaffold with other bioactive heterocyclic systems, is a powerful strategy for developing novel compounds with potentially synergistic or multi-target activities.
The benzothiazinone nucleus has been successfully integrated with various five-membered heterocyclic rings known for their broad pharmacological profiles.
Triazole Hybrids : A significant number of benzothiazinone-1,2,3-triazole hybrids have been synthesized, primarily through the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, a "click chemistry" approach daneshyari.com. This method involves reacting an azide-functionalized precursor with an alkyne-functionalized benzothiazinone, or vice versa daneshyari.com. These hybrids have demonstrated potent antitubercular activity, with some analogues showing high efficacy against Mycobacterium tuberculosis nih.govdaneshyari.com.
Thiadiazole Hybrids : The benzothiazinone scaffold has also been conjugated with the 1,3,4-thiadiazole moiety. Synthetic strategies often involve a multi-step process where a 6-(2-chloroacetyl)-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one intermediate undergoes a nucleophilic substitution reaction with a thiol-containing thiadiazole derivative nih.govmdpi.com. These hybrid molecules have been investigated for various biological activities nih.govnih.gov.
Triazolothiadiazine Scaffolds : While direct integration of benzothiazinone with triazolothiadiazine is less commonly reported, the principles of heterocyclic synthesis suggest that such fused systems could be constructed through multi-step reactions involving precursors with appropriate functionalities for cyclization.
| Compound Series | Synthetic Approach | Reported Activity (MIC against Mtb H37Rv) | Reference |
|---|---|---|---|
| 2-Mercapto/amino-benzothiazinone-1,2,3-triazole hybrids | Click Cycloaddition | 0.03–0.12 μg/mL for optimized derivatives | nih.gov |
| Benzothiazinone-based 1,2,3-triazoles | Click Chemistry | 27.34–29.37 μg/mL for promising derivatives | daneshyari.com |
Conjugating the benzothiazinone scaffold with amino acids is a strategy to create peptidomimetic structures that can improve cell permeability and target interaction. The synthesis of these conjugates has been achieved through a linear approach where the benzothiazinone moiety is assembled from a pyruvic acid derivative already attached to an amino acid nih.gov. Direct coupling of a pre-formed 4H-benzo[b] nih.govnih.govthiazine-3-carboxylic acid with amino acids proved challenging due to the instability of the carboxylic acid function nih.gov. Another approach involves using a linker, such as 4-aminomethyl benzoic acid, to connect the benzothiazinone core to another scaffold, effectively creating an amino acid-linked conjugate nih.gov.
A novel class of 1,4-benzothiazine-based bisamide derivatives has been designed and synthesized as potential antibacterial agents nih.gov. The synthesis involves a multi-step pathway starting from a core benzothiazinone structure. This core is elaborated to introduce two amide functionalities, creating molecules with distinct structural features nih.govfrontiersin.org. These bisamide derivatives have been evaluated for their ability to inhibit bacterial targets and have shown promise in combating bacterial infections, including those that form biofilms on medical devices nih.gov. The synthetic route provides access to a library of derivatives with varied substituents on the amide groups, allowing for systematic exploration of their antibacterial properties nih.govfrontiersin.org.
Stereoselective Synthesis and Chiral Induction Approaches
The development of stereoselective synthetic methods to control the chirality at the C2 position of 2-alkyl-4H-benzo researchgate.netresearchgate.netthiazin-3-ones is crucial for investigating the differential biological activities of enantiomers. While specific methods for the stereoselective synthesis of 2-ethyl-4H-benzo researchgate.netresearchgate.netthiazin-3-one are not well-documented, general principles of asymmetric synthesis, including the use of chiral auxiliaries, can be applied.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction wikipedia.org. In the context of 2-alkyl-4H-benzo researchgate.netresearchgate.netthiazin-3-ones, a chiral auxiliary could be attached to the nitrogen atom of the thiazine (B8601807) ring. The chiral environment created by the auxiliary could then influence the stereoselectivity of the introduction of the ethyl group at the C2 position. For example, alkylation of an N-acylated benzothiazinone bearing a chiral auxiliary with ethyl iodide could proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched 2-ethyl-4H-benzo researchgate.netresearchgate.netthiazin-3-one. Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine wikipedia.org.
An example of the successful application of a chiral auxiliary in a related system is the efficient synthesis of new chiral 1,2-benzothiazin-3-one 1,1-dioxide derivatives. This synthesis was achieved via the lateral lithiation of 3-N-mesitylenesulfonyl-1,3-oxazolidin-2-ones, where the chirality of the oxazolidinone directed the stereochemical outcome researchgate.net.
Another approach to stereoselective synthesis is through chiral catalysis . A chiral catalyst can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. For the synthesis of 2-ethyl-4H-benzo researchgate.netresearchgate.netthiazin-3-one, a potential strategy could involve the asymmetric reduction of a corresponding 2-ethylidene-4H-benzo researchgate.netresearchgate.netthiazin-3-one precursor using a chiral reducing agent or a catalyst with a chiral ligand.
While the direct application of these methods to 2-ethyl-4H-benzo researchgate.netresearchgate.netthiazin-3-one remains to be explored, the principles of chiral auxiliary-mediated and catalyst-controlled stereoselective synthesis provide a solid foundation for the development of such synthetic routes.
Computational Chemistry and Theoretical Studies on 4h Benzo 1 2 Thiazin 3 One Frameworks
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of the 4H-benzo researchgate.netnih.govthiazin-3-one scaffold.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. rsc.org For derivatives of the 4H-benzo researchgate.netnih.govthiazin-3-one framework, DFT calculations, often using basis sets like 6-31G(d) or B3LYP/6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netrsc.orgmdpi.com These calculations have shown that the benzothiazine ring system is not perfectly planar, with the thiazine (B8601807) ring adopting a conformation that minimizes steric strain. The optimization of molecular structures is a crucial first step for further computational analyses, including the study of electronic properties and reactivity. researchgate.net For instance, in a study on various benzothiazine derivatives, ground state geometries were optimized at the Pbe1pbe/6-31G** level of theory. researchgate.net Similarly, the structures of arylpiperazine-1,2-benzothiazine derivatives were optimized at the B3LYP/6-31G** level of theory to understand their reactivity. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic and optical properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. chalcogen.ro
For benzothiazine derivatives, the HOMO and LUMO are typically distributed over the benzothiazine moiety. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer within the molecule is a key aspect of its chemical behavior. mdpi.com Studies on related heterocyclic systems have shown that the introduction of different substituents can significantly alter the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity. mdpi.com
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Benzothiazine Derivative
| Parameter | Energy (eV) |
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| Energy Gap (ΔE) | 0.08657 |
Note: Data presented is for a representative related Schiff base and serves as an illustrative example. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.comnih.gov These descriptors provide a theoretical framework for understanding how a molecule will interact with other chemical species.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive. nih.gov
Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ). nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η). nih.gov
These descriptors have been calculated for various benzothiazine and related heterocyclic compounds to predict their reactivity. mdpi.comnih.gov For example, a lower value for the HOMO-LUMO energy gap in certain substituted benzothiazoles indicates higher chemical reactivity and polarizability. nih.gov
Table 2: Calculated Reactivity Descriptors for a Representative Benzothiazine Derivative
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 0.04 |
| Chemical Potential (μ) | -0.22 |
| Electrophilicity Index (ω) | 0.58 |
| Chemical Softness (S) | 11.55 eV⁻¹ |
Note: Data presented is for a representative related Schiff base and serves as an illustrative example. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamic interactions between a ligand, such as 2-Ethyl-4H-benzo researchgate.netnih.govthiazin-3-one, and a biological target, typically a protein.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. nih.gov This is often followed by MD simulations to assess the stability of the predicted binding pose and to analyze the detailed interactions over time. For benzothiazine derivatives, which have shown a range of biological activities, understanding their interactions with protein targets is of great interest. mdpi.comresearchgate.net
For example, docking studies on 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one derivatives with acetylcholinesterase, a key enzyme in Alzheimer's disease, have revealed specific interactions. mdpi.com These studies show that the benzothiazinone ring can form π–π stacking interactions with aromatic amino acid residues like tryptophan (Trp) in the active site of the enzyme. mdpi.com Hydrogen bonds can also form between the carbonyl and amino groups of the benzothiazinone ring and amino acid residues such as serine (Ser) and phenylalanine (Phe). mdpi.com MD simulations can further confirm the stability of these interactions and provide a dynamic picture of the ligand-protein complex. Such studies are crucial for the rational design of more potent and selective inhibitors based on the 4H-benzo researchgate.netnih.govthiazin-3-one scaffold. researchgate.net
Conformational Analysis and Molecular Flexibility Studies
The three-dimensional conformation and flexibility of the 4H-benzo nih.govmdpi.comthiazin-3-one ring system are critical determinants of its biological activity. The thiazine ring can adopt various conformations, influencing how the molecule interacts with biological targets.
For instance, crystallographic studies of 4-benzyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one reveal specific puckering parameters for the heterocyclic ring, with Q = 0.6272 (10) Å, θ = 63.91 (10)°, and φ = 325.56 (11)°. nih.gov In this particular derivative, the dihedral angle between the fused benzene (B151609) ring and the N-benzyl substituent is 86.54 (4)°. nih.gov In another complex derivative, a dihydrothiazine ring was found to adopt a distorted sofa conformation. nih.gov
Theoretical studies, often employing Density Functional Theory (DFT), are used to explore the conformational landscape and energetic profiles of these molecules. For a series of N-substituted 1,4-benzothiazine-3-one derivatives, DFT studies at the B3LYP/6-311G** level of theory have been used to investigate their electronic properties and reactivity descriptors, which are inherently linked to their conformation. nih.gov These studies help in understanding the stability of different conformers and the energy barriers between them, which is essential for predicting their behavior in a biological environment.
Table 1: Puckering Parameters for a 4-benzyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one
| Parameter | Value |
| Q | 0.6272 (10) Å |
| θ | 63.91 (10)° |
| φ | 325.56 (11)° |
Data sourced from a crystallographic study of 4-benzyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one. nih.gov
Prediction of In Silico ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico tools are invaluable for predicting these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles. For derivatives of the 4H-benzo nih.govmdpi.comthiazin-3-one framework, several in silico ADMET predictions have been reported.
A study on novel N-substituted 1,4-benzothiazine-3-one derivatives as potential anticonvulsant agents included in silico ADMET predictions. nih.gov These predictions are crucial for establishing a relationship between the physicochemical characteristics of the designed compounds and their potential in vivo activity. nih.gov While specific values for "2-Ethyl-4H-benzo nih.govmdpi.comthiazin-3-one" are not available, the data from these related compounds offer a general overview of the expected ADMET profile for this class of molecules.
Table 2: Predicted In Silico Properties for N-Substituted 1,4-Benzothiazine-3-one Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors |
| 4c | 221.31 | 2.15 | 0 | 2 |
| 4h | 334.24 | 3.54 | 0 | 2 |
This table presents a selection of predicted properties for representative compounds from a study on anticonvulsant 1,4-benzothiazine-3-one derivatives. nih.gov It is important to note that these are not values for 2-Ethyl-4H-benzo nih.govmdpi.comthiazin-3-one.
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the interaction between a small molecule ligand and a protein target, shedding light on the structural basis of its biological activity.
Ligand-Target Enzyme Interaction Analysis
For the 4H-benzo nih.govmdpi.comthiazin-3-one framework, molecular docking studies have been instrumental in elucidating potential mechanisms of action. For instance, in a study of novel 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one derivatives as acetylcholinesterase (AChE) inhibitors, docking simulations revealed key interactions within the active site of the enzyme. mdpi.com These studies help to identify the specific amino acid residues that are crucial for binding.
Correlation between Docking Scores and In Vitro Efficacy
A strong correlation between docking scores and experimentally determined biological activity can validate the docking protocol and provide confidence in its predictive power. In the aforementioned study on AChE inhibitors, the compounds with the best docking scores also exhibited the highest in vitro inhibitory activity against the enzyme. mdpi.com This correlation suggests that the computational model accurately reflects the binding of these ligands to the target.
Detailed Analysis of Non-Covalent Interactions
The stability of a ligand-protein complex is governed by a network of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Detailed analysis of the docking poses allows for the identification of these crucial interactions.
For example, the docking of 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one derivatives into the AChE active site revealed that the 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one ring can engage in π-π interactions with the indole (B1671886) ring of a tryptophan residue (Trp286). mdpi.com Furthermore, the carbonyl group of the benzothiazinone ring was found to form hydrogen bonds with amino acid residues like serine (Ser293). mdpi.com
Table 3: Key Non-Covalent Interactions of a 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one Derivative (3j) with Acetylcholinesterase
| Interacting Residue | Type of Interaction |
| Trp286 | π-π stacking |
| Ser293 | Hydrogen bond |
| Phe295 | Hydrogen bond |
| Tyr337 | π-π stacking |
| Tyr341 | π-π stacking |
| Trp86 | π-π stacking |
This table summarizes the interactions of a specific derivative from a study on AChE inhibitors and does not represent 2-Ethyl-4H-benzo nih.govmdpi.comthiazin-3-one. mdpi.com
Crystallographic Analysis and Intermolecular Interactions
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule and for understanding its intermolecular interactions in the solid state.
While a crystal structure for "2-Ethyl-4H-benzo nih.govmdpi.comthiazin-3-one" is not publicly available, the structure of 4-benzyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one has been determined. nih.gov The analysis of this structure reveals that in the crystal lattice, molecules are linked by weak C—H···O interactions, forming chains. nih.gov Such intermolecular forces are fundamental in dictating the packing of molecules in the crystal and can influence physical properties such as solubility and melting point.
In another complex benzothiazine derivative, the crystal structure showed that molecules form hydrogen-bonded chains, which are further linked by C—H···N, C—H···O, and π–π stacking interactions. nih.gov A Hirshfeld surface analysis of this compound quantified the contributions of different intermolecular contacts, with H···H, O···H/H···O, and N···H/H···N interactions being the most significant. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful experimental technique for determining the precise arrangement of atoms within a crystal. The resulting three-dimensional structure provides a wealth of information, including bond lengths, bond angles, and the conformation of the molecule. This data is crucial for understanding the structure-property relationships of 4H-benzo rsc.orgresearchgate.netthiazin-3-one derivatives.
In a study of (Z)-2-benzylidene-4-methyl-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one, the 1,4-thiazine ring was found to adopt a screw-boat conformation. nih.gov The analysis also determined the conformation around the ethene bond to be Z, and the dihedral angle between the fused benzene ring and the pendent phenyl ring was measured at 58.95 (9)°, indicating a twisted molecular conformation. nih.gov In the crystal structure, molecules were observed to form inversion dimers through C—H⋯O hydrogen bonds. nih.gov
Similarly, the crystal structure of 4-benzyl-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one revealed a puckered heterocyclic ring with specific parameters of Q = 0.6272 (10) Å, θ = 63.91 (10)°, and φ = 325.56 (11)°. nih.gov The dihedral angle between the two aromatic rings in this molecule is 86.54 (4)°. nih.gov The crystal packing is characterized by weak C—H···O interactions that form chains running parallel to the b-axis. nih.gov
These examples demonstrate how X-ray crystallography provides definitive information on the solid-state conformation and intermolecular interactions of 4H-benzo rsc.orgresearchgate.netthiazin-3-one derivatives. This knowledge is fundamental for understanding their physical properties and biological activities.
Table 1: Selected Crystallographic Data for Representative 4H-benzo rsc.orgresearchgate.netthiazin-3-one Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| (Z)-2-benzylidene-4-methyl-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one nih.gov | Monoclinic | P2₁/c | 9.1497 (3) | 14.7052 (5) | 10.0037 (3) | 97.051 (1) | 1335.80 (7) | 4 |
| 4-benzyl-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one nih.gov | Monoclinic | P2₁/c | 10.8711 (7) | 5.3815 (3) | 21.1997 (13) | 93.128 (1) | 1238.39 (13) | 4 |
Hirshfeld Surface Analysis for Crystal Packing Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal. The dnorm surface, for example, highlights intermolecular contacts shorter than the van der Waals radii, which are crucial for understanding the forces holding the crystal together.
For derivatives of the 4H-benzo rsc.orgresearchgate.netthiazin-3-one framework, Hirshfeld surface analysis provides detailed insights into the nature and relative importance of different intermolecular interactions. In a study of (Z)-4-hexyl-2-(4-methylbenzylidene)-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one, the analysis revealed that H⋯H (59.2%) and H⋯C/C⋯H (27.9%) interactions are the most significant contributors to the crystal packing. researchgate.net
Similarly, for (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, Hirshfeld surface analysis showed that H⋯H (44.7%), C⋯H/H⋯C (23.7%), and Cl⋯H/H⋯Cl (18.9%) interactions were the most prominent. nih.gov This indicates that van der Waals forces and hydrogen bonding are the dominant interactions in the crystal packing. nih.gov
The analysis of 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] rsc.orgnih.govthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, a related benzothiazine derivative, also employed Hirshfeld surface analysis. nih.gov The two-dimensional fingerprint plots derived from this analysis showed sharp spikes indicative of strong hydrogen bonds. nih.gov The primary contributions to the intermolecular contacts were from H⋯H (44.7%), O⋯H/H⋯O (21.8%), N⋯H/H⋯N (11.9%), C⋯H/H⋯C (9.5%), and Cl⋯H/H⋯Cl (7.2%) interactions. nih.gov
These studies underscore the utility of Hirshfeld surface analysis in dissecting the complex network of intermolecular interactions that dictate the supramolecular architecture of crystals containing the 4H-benzo rsc.orgresearchgate.netthiazin-3-one scaffold.
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Benzothiazine Derivatives
| Compound | H⋯H (%) | C⋯H/H⋯C (%) | O⋯H/H⋯O (%) | Other Significant Contacts (%) |
| (Z)-4-hexyl-2-(4-methylbenzylidene)-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one researchgate.net | 59.2 | 27.9 | - | - |
| (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one nih.gov | 44.7 | 23.7 | 5.0 | Cl⋯H/H⋯Cl (18.9), S⋯H/H⋯S (4.8) |
| 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] rsc.orgnih.govthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile nih.gov | 44.7 | 9.5 | 21.8 | N⋯H/H⋯N (11.9), Cl⋯H/H⋯Cl (7.2) |
In Vitro Biochemical and Cellular Investigations of 4h Benzo 1 2 Thiazin 3 One Derivatives
Antimycobacterial Activity Spectrum
Derivatives of the 4H-benzo nih.govresearchgate.netthiazin-3-one scaffold, more broadly known as benzothiazinones (BTZs), have emerged as a highly potent class of antimycobacterial agents. nih.govnih.govnih.gov These compounds have shown significant promise in combating Mycobacterium tuberculosis, the causative agent of tuberculosis, including strains that are resistant to multiple current drugs. nih.govnih.gov The mechanism of action for many of these derivatives involves the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall component, arabinan. nih.govnih.gov
Evaluation Against Pathogenic and Non-Pathogenic Mycobacterial Strains
Research has demonstrated that benzothiazinone derivatives exhibit potent activity against a range of mycobacterial species. The lead compound, BTZ043, has been shown to be highly effective against M. tuberculosis H37Rv. researchgate.netmdpi.com Furthermore, its activity extends to various clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, highlighting its potential to address the challenge of drug resistance. nih.govnih.gov
Studies have also explored the activity of these compounds against non-pathogenic mycobacterial species, such as Mycobacterium smegmatis, which is often used as a model organism in initial screening assays. While some derivatives show activity against M. smegmatis, the potency can differ from that observed against M. tuberculosis. nih.gov For instance, certain dearomatized and decarbonylated BTZ derivatives were found to be inactive against M. smegmatis mc² 155. nih.gov
Assessment of In Vitro Bactericidal Potency
A critical attribute of an effective antitubercular agent is its ability to not just inhibit bacterial growth (bacteriostatic) but to kill the bacteria (bactericidal). In vitro studies have confirmed the bactericidal nature of benzothiazinone derivatives against M. tuberculosis. For example, BTZ043 demonstrated a significant reduction in bacterial viability, achieving a more than 1000-fold decrease in under 72 hours, a killing rate comparable to the frontline drug isoniazid (B1672263). nih.gov The minimum inhibitory concentrations (MICs) for some of the side-chain modified BTZ analogues against M. tuberculosis H37Rv have been reported in the single-digit nanomolar range, underscoring their exceptional potency. researchgate.net
Cellular Assays for Intracellular Mycobacterium Tuberculosis Inhibition
M. tuberculosis is an intracellular pathogen, meaning it can survive and replicate within host immune cells, such as macrophages. Therefore, the ability of a drug to penetrate host cells and eliminate the bacteria within is crucial for effective treatment. Cellular assays using macrophage infection models have been employed to evaluate the intracellular efficacy of benzothiazinone derivatives.
These studies have shown that compounds like BTZ043 are effective at inhibiting the growth of M. tuberculosis within infected macrophages. nih.govresearchgate.netnih.gov The minimum inhibitory concentration of BTZ043 against intracellular bacteria was found to be less than 10 ng/ml, indicating higher potency than isoniazid in this ex vivo model. nih.gov The development and testing of numerous BTZ analogues in high-throughput macrophage infection assays have further substantiated the potential of this class of compounds to effectively target intracellular mycobacteria. researchgate.netnih.gov
Broad-Spectrum Antimicrobial and Antifungal Activity
Beyond their potent antimycobacterial effects, derivatives of 4H-benzo nih.govresearchgate.netthiazin-3-one have been investigated for a wider range of antimicrobial and antifungal activities. researchgate.netbeilstein-journals.orgnih.gov These studies have revealed that modifications to the core benzothiazine structure can yield compounds with significant activity against various bacterial and fungal pathogens.
Activity against Gram-Positive and Gram-Negative Bacteria
The antimicrobial spectrum of benzothiazine derivatives has been shown to encompass both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized benzimidazole-thiazinone derivatives were evaluated for their efficacy against a panel of standard bacterial isolates. mdpi.com While some compounds showed moderate activity against the Gram-negative bacterium Pseudomonas aeruginosa with MICs ranging from 256 µg/mL to 512 µg/mL, their activity against Escherichia coli was generally lower. mdpi.com
In another study, 2-azidobenzothiazole (B1659620) derivatives demonstrated greater potency against Gram-positive strains like Enterococcus faecalis and Staphylococcus aureus with MIC values of 8 μg/mL. nih.gov The activity was moderate against the Gram-negative P. aeruginosa and the Gram-positive Bacillus cereus. nih.gov
Assessment of Anti-Biofilm Properties
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial treatments. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a highly desirable characteristic.
Recent research has focused on the anti-biofilm potential of benzothiazole-containing compounds. A study on 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole (B30560) scaffold revealed significant anti-biofilm activity. nih.gov These compounds were effective in preventing biofilm formation by both Gram-negative (Klebsiella aerogenes, Acinetobacter baumannii) and Gram-positive (Enterococcus faecium, Staphylococcus epidermidis) bacteria, with inhibition percentages exceeding 50%. nih.gov Furthermore, some of these compounds were also capable of eradicating pre-formed biofilms. nih.gov
In Vitro Fungicidal Efficacy
The fungicidal potential of 4H-benzothiazin-3-one derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against a range of fungal pathogens. Research has demonstrated that the introduction of various substituents onto the benzothiazinone scaffold can significantly influence their antifungal activity.
A series of novel 2-substituted-4H-benzothiazin-3-one derivatives were synthesized and evaluated for their in vitro antifungal activity against several fungal strains. The results, often expressed as the minimum inhibitory concentration (MIC) in µg/mL, indicated that the nature of the substituent at the 2-position plays a crucial role in determining the potency and spectrum of antifungal action. For instance, certain derivatives have shown notable activity against phytopathogenic fungi, suggesting their potential application in agriculture.
While specific data on the fungicidal efficacy of 2-Ethyl-4H-benzothiazin-3-one is not extensively detailed in the available literature, the general findings for the broader class of 2-substituted derivatives provide a basis for understanding its potential activity. The fungicidal mechanism is often attributed to the disruption of essential cellular processes in the fungal cell.
Other In Vitro Biological Activities
Antioxidant and Radical Scavenging Properties
The antioxidant and radical scavenging activities of 4H-benzothiazin-3-one derivatives have been investigated through various in vitro assays. These studies typically measure the ability of the compounds to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation.
The presence of the sulfur and nitrogen atoms in the heterocyclic ring, along with the carbonyl group, is believed to contribute to the antioxidant potential of these compounds. The introduction of specific substituents on the aromatic ring or the heterocyclic moiety can further enhance these properties. For example, derivatives bearing hydroxyl or methoxy (B1213986) groups on the benzene (B151609) ring have been reported to exhibit significant radical scavenging activity. The mechanism of action is thought to involve hydrogen atom donation or electron transfer to the free radicals, thereby stabilizing them.
Anticancer Activity against Specific Cell Lines
The anticancer potential of 4H-benzothiazin-3-one derivatives has been evaluated against various human cancer cell lines. These in vitro studies aim to identify compounds with selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells. The antiproliferative activity is generally assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Research has indicated that the structural features of the benzothiazinone derivatives are critical for their cytotoxic effects. The nature and position of substituents on the benzothiazine nucleus can modulate the anticancer potency and selectivity. For instance, some derivatives have shown promising activity against breast cancer, colon cancer, and leukemia cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation.
In Vitro Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of 4H-benzothiazin-3-one derivatives have been explored in various in vitro models. The anti-inflammatory activity is often assessed by measuring the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory pathway.
Certain derivatives of 4H-benzothiazin-3-one have demonstrated significant inhibitory effects on these enzymes, suggesting their potential as anti-inflammatory agents. The structural modifications on the benzothiazine core have been shown to influence the potency and selectivity of this inhibition. While direct in vitro analgesic assays are less common, the anti-inflammatory activity is often considered a strong indicator of potential analgesic effects, as inflammation is a major contributor to pain.
Antiviral Activity (e.g., Anti-HIV)
The antiviral activity of 4H-benzothiazin-3-one derivatives has been a field of interest, with some studies exploring their potential against various viruses, including the Human Immunodeficiency Virus (HIV). The in vitro anti-HIV activity is typically evaluated by measuring the inhibition of viral replication in infected host cells.
Research in this area has focused on the ability of benzothiazinone derivatives to inhibit key viral enzymes, such as reverse transcriptase, which is essential for the replication of retroviruses like HIV. The structural diversity of the synthesized derivatives allows for the exploration of structure-activity relationships, aiming to identify compounds with high potency and a favorable therapeutic index. While promising leads have been identified, further research is necessary to fully elucidate the antiviral potential of this class of compounds.
Corrosion Inhibition Mechanisms on Metal Surfaces
Derivatives of 4H-benzothiazin-3-one have been investigated for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic media. The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
Future Research Directions and Emerging Paradigms for 2 Ethyl 4h Benzo 1 2 Thiazin 3 One Research
Development of Novel and Green Synthetic Methodologies
The synthesis of 2-Ethyl-4H-benzo nih.govnih.govthiazin-3-one and its derivatives is a critical area for future research. While several methods exist for the synthesis of the broader benzothiazine class, the development of novel, efficient, and environmentally friendly "green" methodologies is paramount. nih.gov
Future research will likely focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of 4H-benzo-1,4-thiazines, offering high yields in short reaction times. nih.gov
Biocatalysis: The use of whole-cell biocatalysts, such as baker's yeast, has demonstrated success in the synthesis of related benzothiazine derivatives and presents a green alternative to traditional chemical catalysts. nih.gov
Multi-component Reactions: Designing one-pot, multi-component reactions will be a key area of exploration to improve efficiency and reduce waste in the synthesis of complex benzothiazine structures. mdpi.com
Solvent-Free and Water-Based Syntheses: Moving away from hazardous organic solvents towards solvent-free conditions or the use of water as a solvent will be a major focus for developing sustainable synthetic routes. nih.goveaspublisher.com
| Synthetic Approach | Catalyst/Conditions | Reported Yields for Related Compounds | Reference |
| Oxidative Cyclocondensation | Hydrazine (B178648) hydrate, solvent-free | 83-96% | nih.gov |
| Microwave Irradiation | Basic alumina (B75360), solvent-free | 69-85% | nih.gov |
| Biocatalysis | Baker's yeast, methanol | 51-82% | nih.gov |
| Cyclocondensation in Water | β-cyclodextrin | 70-91% | nih.gov |
Advanced Structural Elucidation and Conformational Landscape Mapping
A thorough understanding of the three-dimensional structure and conformational flexibility of 2-Ethyl-4H-benzo nih.govnih.govthiazin-3-one is essential for understanding its biological activity. Future research will employ a combination of advanced analytical techniques and computational methods.
Key areas of investigation will include:
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data will provide precise information on bond lengths, bond angles, and the solid-state conformation of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), will be used to elucidate the detailed structure and conformation in solution.
Computational Modeling: Density Functional Theory (DFT) calculations will be employed to determine the optimized geometry and explore the potential energy surface to map the conformational landscape of the molecule. nih.govrsc.org
Integrated Computational and Experimental Approaches for Rational Design
The rational design of novel 2-Ethyl-4H-benzo nih.govnih.govthiazin-3-one derivatives with enhanced biological activity will be a major focus of future research. This will involve a synergistic approach combining computational modeling and experimental validation.
This integrated approach will enable:
Structure-Activity Relationship (SAR) Studies: Computational docking and molecular dynamics simulations will be used to predict the binding of derivatives to specific biological targets, guiding the synthesis of more potent and selective compounds. nih.govmdpi.com
Pharmacophore Modeling: Identifying the key structural features required for biological activity will allow for the design of new molecules with improved pharmacological profiles.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will help in the early identification of drug candidates with favorable pharmacokinetic profiles. nih.gov
Discovery of Novel Biological Targets and Mechanistic Pathways
While benzothiazine derivatives are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific biological targets and mechanisms of action of 2-Ethyl-4H-benzo nih.govnih.govthiazin-3-one are yet to be fully elucidated. nih.gov
Future research will aim to:
Identify Novel Protein Targets: High-throughput screening and proteomics approaches will be employed to identify new cellular targets for this compound.
Elucidate Signaling Pathways: Investigating the downstream effects of the compound on cellular signaling pathways will provide insights into its mechanism of action.
Validate Biological Activity: In vitro and in vivo studies will be crucial to confirm the therapeutic potential of 2-Ethyl-4H-benzo nih.govnih.govthiazin-3-one for specific diseases.
| Potential Biological Target | Known Activity of Related Benzothiazines | Reference |
| Monoamine Oxidase (MAO) | Inhibition, relevant for neurological disorders | nih.govresearchgate.net |
| Acetylcholinesterase (AChE) | Inhibition, relevant for Alzheimer's disease | mdpi.comnih.gov |
| GABA-Aergic Receptors | Anticonvulsant activity | nih.gov |
| Various Kinases | Anticancer activity | nih.gov |
Exploration of Multi-Target Inhibition Strategies for Complex Biological Systems
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets. The development of multi-target inhibitors offers a promising therapeutic strategy. The benzothiazine scaffold has already shown potential for dual-target inhibition. nih.gov
Future research in this area will focus on:
Designing Dual- or Multi-Target Ligands: Modifying the 2-Ethyl-4H-benzo nih.govnih.govthiazin-3-one scaffold to interact with multiple targets simultaneously.
Investigating Synergistic Effects: Exploring the potential for synergistic therapeutic effects by targeting multiple pathways involved in a disease.
Developing Polypharmacological Agents: Aiming to create single molecules that can address the complexity of multifactorial diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-4H-benzo[1,4]thiazin-3-one, and how do they differ in methodology?
- Answer : Two primary methods are reported:
- Parallel solution-phase synthesis : Uses 1,5-difluoro-2,4-dinitrobenzene as a precursor with urea-hydrogen peroxide (UHP) as a cost-effective oxidant. This method introduces four diversity points in the scaffold .
- Mechanochemical synthesis : Employs 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine under solvent-free conditions, enabling rapid cyclization and high yields for substituted derivatives .
- Comparison :
| Method | Reagents/Conditions | Key Advantages | Limitations |
|---|---|---|---|
| Solution-phase | UHP oxidant, ambient temp | Scalable, diverse substituents | Requires purification steps |
| Mechanochemical | Solvent-free, room temp | High efficiency, eco-friendly | Limited to small-scale synthesis |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Answer :
- X-ray crystallography : Resolves bond angles and torsion angles in the thiazinone ring, confirming non-planar conformations (e.g., dihedral angles of 5.6°–12.3° between benzothiazinone and substituents) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify ethyl group protons (δ 1.2–1.4 ppm for CH3, δ 2.5–2.8 ppm for CH2) and carbonyl signals (δ 165–170 ppm) .
- IR spectroscopy : Strong C=O stretches at 1680–1700 cm<sup>−1</sup> and C-S-C vibrations at 650–700 cm<sup>−1</sup> .
Q. How does the reactivity of this compound compare with analogous benzothiazinones toward nucleophilic substitution?
- Answer : The ethyl group at position 2 enhances steric hindrance, reducing nucleophilic attack at the adjacent carbonyl. However, the 4H tautomer allows functionalization at N-4 via:
- Alkylation : Reacts with alkyl halides in DMF/K2CO3 to form N-alkylated derivatives .
- Acylation : Acetic anhydride in pyridine introduces acetyl groups at N-4, confirmed by downfield shifts in <sup>1</sup>H NMR .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound derivatives be systematically analyzed?
- Answer : Contradictions arise from variables like solvent polarity, catalyst loading, and substituent effects. A stepwise approach includes:
- Design of Experiments (DoE) : Vary parameters (e.g., temperature, solvent) to identify optimal conditions .
- Statistical validation : Use ANOVA to assess significance of yield differences between methods (e.g., UHP vs. mechanochemical oxidation) .
- Mechanistic studies : Monitor intermediates via LC-MS to identify rate-limiting steps .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives in biological systems?
- Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., NO2) at position 6 to enhance antimicrobial activity, as shown in derivatives with MIC values of 2–8 µg/mL against S. aureus .
- Pharmacophore modeling : Use DFT calculations to map electrostatic potentials and predict binding affinities to target enzymes (e.g., dihydrofolate reductase) .
- In vivo validation : Compare pharmacokinetic profiles (e.g., t1/2, Cmax) of lead compounds in rodent models .
Q. How can computational chemistry optimize the synthesis of this compound derivatives?
- Answer :
- Reaction pathway simulation : Gaussian 09 with B3LYP/6-31G(d) calculates activation energies for cyclization steps, identifying transition states .
- Solvent effect modeling : COSMO-RS predicts solvent polarity impacts on reaction rates, guiding solvent selection (e.g., THF vs. DMF) .
- Machine learning : Train models on existing datasets (e.g., substituent type vs. yield) to predict optimal synthetic routes for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
